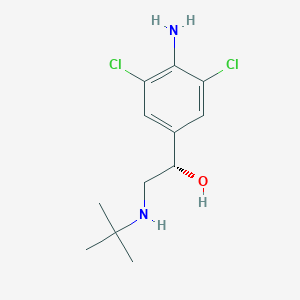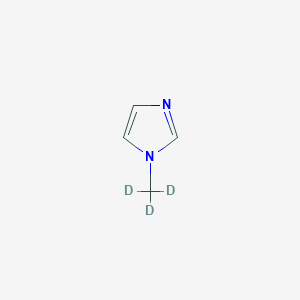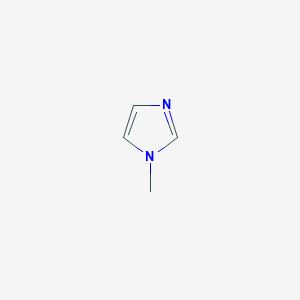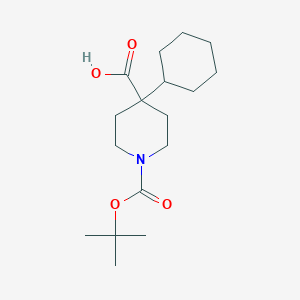
2,2,2-三氟-N-(4-甲氧基苯基)乙酰亚胺酰氯
概述
描述
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3NO and a molecular weight of 237.61 g/mol . It is known for its utility in organic synthesis, particularly in the formation of various fluorinated compounds . The compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties .
科学研究应用
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules to study their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of drugs that require fluorinated moieties for enhanced biological activity.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
This compound is primarily used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
Given its use in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
As a reagent in organic synthesis , it may be involved in various chemical reactions and pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride would depend on the specific reactions it’s used in. As a reagent in organic synthesis , its primary effect is likely the formation of new organic compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride. For instance, it should be stored under inert gas and away from heat and moisture .
准备方法
The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride typically involves the reaction of p-Anisidine with Trifluoroacetic acid . The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or oxalyl chloride to introduce the chloride group . The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product .
化学反应分析
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: This compound lacks the methoxy group, which can affect its reactivity and applications.
N-Phenyltrifluoroacetimidoyl Chloride: Similar in structure but with different substituents, leading to variations in chemical behavior.
The presence of the methoxy group in 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride makes it unique by providing additional sites for chemical modification and enhancing its solubility in organic solvents.
属性
IUPAC Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVADWNFWYATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-66-5 | |
| Record name | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)


